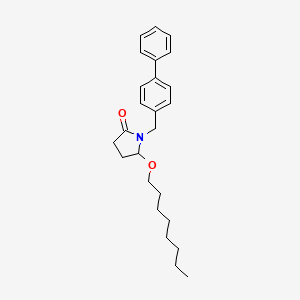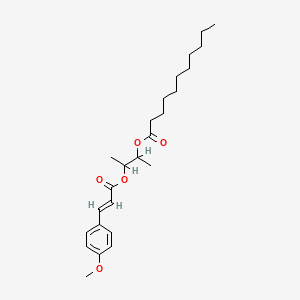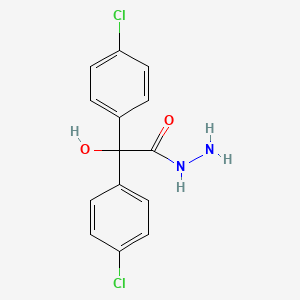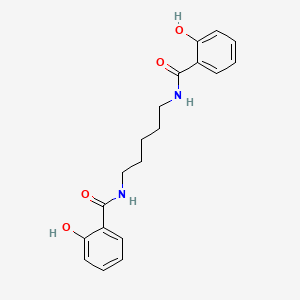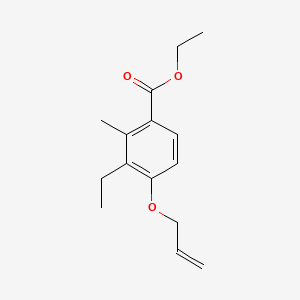![molecular formula C74H142N6O9 B12736155 Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 72987-31-6](/img/structure/B12736155.png)
Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester is a complex organic compound. It is an ester derivative of docosanoic acid, also known as behenic acid. This compound is characterized by its long carbon chain and multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves multiple steps. The process typically starts with the esterification of docosanoic acid to form docosanoic acid methyl ester. This intermediate is then subjected to further reactions involving triazine derivatives and methoxymethyl groups under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets and pathways. The compound may interact with lipid membranes, altering their fluidity and permeability. It may also inhibit certain enzymes involved in lipid metabolism, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Docosanoic acid methyl ester: A simpler ester derivative of docosanoic acid.
Behenic acid: The parent compound of docosanoic acid methyl ester.
Methyl behenate: Another ester derivative with similar properties.
Uniqueness
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its complex structure, which includes multiple functional groups and a long carbon chain
Propiedades
Número CAS |
72987-31-6 |
|---|---|
Fórmula molecular |
C74H142N6O9 |
Peso molecular |
1260.0 g/mol |
Nombre IUPAC |
[[4,6-bis[icosanoyloxymethyl(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl docosanoate |
InChI |
InChI=1S/C74H142N6O9/c1-7-10-13-16-19-22-25-28-31-34-35-38-41-44-47-50-53-56-59-62-71(83)89-68-80(65-86-6)74-76-72(78(63-84-4)66-87-69(81)60-57-54-51-48-45-42-39-36-32-29-26-23-20-17-14-11-8-2)75-73(77-74)79(64-85-5)67-88-70(82)61-58-55-52-49-46-43-40-37-33-30-27-24-21-18-15-12-9-3/h7-68H2,1-6H3 |
Clave InChI |
OMBWQRIPSAQXFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







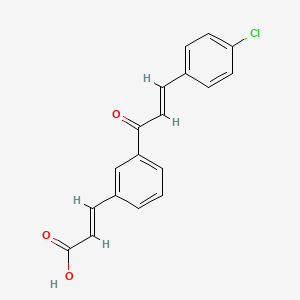

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
